

DL-Tyrosine-13C9,15N material safety data sheet (MSDS)

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Compound of Interest

Compound Name: DL-Tyrosine-13C9,15N

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In-Depth Technical Guide: DL-Tyrosine-13C9,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, properties, and core applications of **DL-Tyrosine-13C9,15N**, a stable isotope-labeled amino acid critical for advanced research in proteomics and metabolomics.

Material Safety and Handling

DL-Tyrosine-13C9,15N is a non-radioactive, stable isotope-labeled form of the amino acid tyrosine. While it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, standard laboratory safety protocols should be followed.[1]

1.1. Hazard Identification

Although not classified as hazardous, some suppliers indicate that it may cause skin and serious eye irritation, as well as respiratory irritation.[2]

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
 H335 (May cause respiratory irritation).[2]
- Signal Word: Warning.[2][3]
- 1.2. Recommended Personal Protective Equipment (PPE)



To ensure safe handling, the following personal protective equipment is recommended:

- Respiratory Protection: Dust mask type N95 (US).[1]
- Hand Protection: Protective gloves.
- Eye Protection: Safety glasses with side-shields or other approved eyeshields.[1]
- 1.3. Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

- Storage Temperature: Store at 4°C for long-term storage, sealed away from moisture and light.[4][5] For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[4][5] Some suppliers suggest room temperature storage away from light and moisture.[3][6]
- Stability: The compound is stable for at least four years when stored correctly.[7]
- Storage Class: 11 Combustible Solids.[1]

Physicochemical Properties

The physical and chemical properties of **DL-Tyrosine-13C9,15N** are summarized in the table below.



Property	Value	Source(s)
Molecular Formula	[¹³ С]9H11[¹⁵ N]Оз	[7]
Molecular Weight	191.12 g/mol	[1][3][8][9]
CAS Number	202407-26-9	[1][2][3][4][6][7][8][9]
Appearance	Solid, white to off-white powder	[5][8]
Melting Point	>300 °C (decomposes)	[1][8]
Purity	\geq 95% (CP), with isotopic purity of \geq 98 atom % 13 C and \geq 98 atom % 15 N	[1][4][6][8]
Solubility	Slightly soluble in DMSO, Methanol, and PBS (pH 7.2). [7] Soluble in 0.1 M NaOH (10 mg/mL) and 0.1 M HCI (5 mg/mL).[4]	[4][7]
Mass Shift	M+10	[1][8]

Core Applications in Research

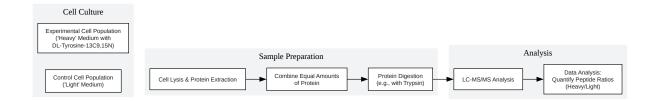
DL-Tyrosine-13C9,15N is a valuable tool in quantitative proteomics and metabolic research, primarily utilized as an internal standard for mass spectrometry (MS) and in stable isotope labeling by amino acids in cell culture (SILAC).[3][4][5][6][10]

3.1. Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique for the accurate quantification of proteins.[11] It enables the comparison of protein abundance between different cell populations under various experimental conditions.

Experimental Workflow: SILAC





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Caption: General workflow for a SILAC experiment.

Detailed Protocol: SILAC

A detailed protocol for a typical SILAC experiment involves the following steps:

- Cell Culture: Two populations of cells are cultured in media that are identical except for the
 isotopic form of an essential amino acid. One population is grown in a "light" medium
 containing natural tyrosine, while the other is grown in a "heavy" medium where natural
 tyrosine is replaced with **DL-Tyrosine-13C9,15N**.
- Metabolic Incorporation: The cells incorporate the respective labeled or unlabeled tyrosine into their proteins during translation.
- Sample Collection and Preparation: After a sufficient number of cell divisions to ensure complete incorporation, the cells are harvested.
- Protein Extraction and Quantification: Proteins are extracted from both cell populations, and the protein concentrations are determined.
- Mixing: Equal amounts of protein from the "light" and "heavy" cell populations are mixed.
- Proteolysis: The combined protein mixture is digested with a protease, such as trypsin, to generate peptides.



- Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes. The ratio of the signal intensities of the "heavy" and "light" peptide pairs corresponds to the relative abundance of the protein in the two cell populations.

3.2. Metabolic Flux Analysis (MFA)

DL-Tyrosine-13C9,15N can be used as a tracer in metabolic flux analysis to investigate the flow of metabolites through biochemical pathways. By tracking the incorporation of ¹³C and ¹⁵N into various metabolites, researchers can quantify the rates of metabolic reactions.

Experimental Workflow: Metabolic Flux Analysis



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Caption: General workflow for a metabolic flux analysis experiment.

Detailed Protocol: Metabolic Flux Analysis

- Experimental Design: Define the metabolic network of interest and select appropriate isotopic tracers, such as DL-Tyrosine-13C9,15N.
- Isotopic Labeling: Grow cells in a medium containing the ¹³C and ¹⁵N labeled substrates until a metabolic and isotopic steady state is reached.
- Sample Collection: Rapidly quench metabolic activity and harvest the cells.

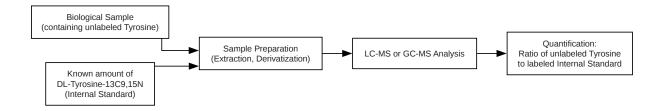


- Metabolite Extraction: Extract intracellular metabolites. For proteinogenic amino acids, this
 may involve protein hydrolysis.
- Analytical Measurement: Analyze the isotopic labeling patterns of the metabolites using mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
- Flux Estimation: Use computational models to estimate the intracellular metabolic fluxes that best explain the measured isotopic labeling patterns.

3.3. Internal Standard for Quantitative Analysis

DL-Tyrosine-13C9,15N is widely used as an internal standard for the accurate quantification of unlabeled tyrosine in various biological samples by GC- or LC-MS.[5][7][10]

Logical Relationship: Use as an Internal Standard



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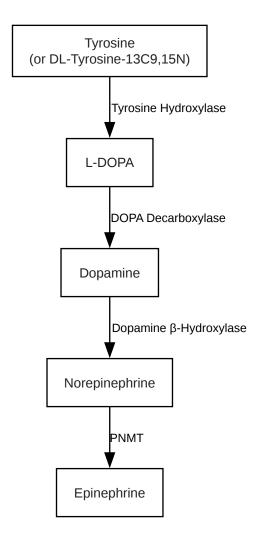
Caption: Logical flow for using **DL-Tyrosine-13C9,15N** as an internal standard.

Signaling Pathways

DL-Tyrosine is a precursor for several important neurotransmitters and hormones.[4][5][10] While **DL-Tyrosine-13C9,15N** is primarily a tool for tracing and quantification, it participates in the same pathways as its unlabeled counterpart.

Biosynthetic Pathway of Catecholamines





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Caption: Biosynthesis of catecholamines from tyrosine.

This guide provides essential information for the safe and effective use of **DL-Tyrosine-13C9,15N** in research. For specific experimental applications, it is recommended to consult detailed protocols from peer-reviewed literature.

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